molecular formula C17H21N3O4 B6619171 tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate CAS No. 1803611-64-4

tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate

Cat. No.: B6619171
CAS No.: 1803611-64-4
M. Wt: 331.4 g/mol
InChI Key: AEEQATZZCCITQW-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate: is a chemical compound that belongs to the class of organic compounds known as oxadiazoles. Oxadiazoles are heterocyclic compounds containing two nitrogen atoms and one oxygen atom in a five-membered ring structure. This particular compound features a phenyl group attached to the oxadiazole ring, which is further connected to a morpholine ring and a tert-butyl carboxylate group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine.

  • Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.

  • Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Scale-Up: The synthesis process can be scaled up for industrial production by using larger reactors and continuous flow systems.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, often involving alkyl halides.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.

  • Reduction: Lithium aluminum hydride, diethyl ether.

  • Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones.

  • Reduction Products: Alcohols, amines.

  • Substitution Products: Alkylated morpholines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug discovery, particularly in the development of new therapeutic agents. Industry: It is utilized in the production of various chemical products, including agrochemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The phenyl group and the oxadiazole ring are key structural features that influence its biological activity. The exact mechanism of action may vary depending on the specific application and target organism.

Comparison with Similar Compounds

  • Tert-butyl (3-phenyl-1,2,4-oxadiazol-5-yl)methylcarbamate: Similar structure but with a methylcarbamate group instead of morpholine.

  • Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate: Similar oxadiazole core but with a thiophene group and piperidine ring.

  • Tert-butyl 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperazine-1-carboxylate: Similar oxadiazole core but with a piperazine ring.

Uniqueness: The presence of the morpholine ring in tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate distinguishes it from other similar compounds, potentially leading to unique biological and chemical properties.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-17(2,3)23-16(21)20-9-10-22-11-13(20)15-18-14(19-24-15)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEQATZZCCITQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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